1-Iodohexane

Biocatalysis Enzymology Haloalkane Dehalogenase

1-Iodohexane (n-hexyl iodide, C6H13I) is a primary alkyl iodide belonging to the 1-halohexane series. Its defining chemical characteristic is the presence of an iodine atom at the terminal position of a linear C6 alkyl chain, which confers substantially higher reactivity in SN2 nucleophilic substitution reactions relative to its bromo, chloro, and fluoro analogs.

Molecular Formula C6H13I
Molecular Weight 212.07 g/mol
CAS No. 25495-92-5
Cat. No. B7769342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodohexane
CAS25495-92-5
Molecular FormulaC6H13I
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCCCCCCI
InChIInChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3
InChIKeyANOOTOPTCJRUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodohexane (CAS 25495-92-5) – Primary Alkyl Iodide with High Reactivity for Nucleophilic Substitution and Cross-Coupling


1-Iodohexane (n-hexyl iodide, C6H13I) is a primary alkyl iodide belonging to the 1-halohexane series. Its defining chemical characteristic is the presence of an iodine atom at the terminal position of a linear C6 alkyl chain, which confers substantially higher reactivity in SN2 nucleophilic substitution reactions relative to its bromo, chloro, and fluoro analogs [1]. This enhanced reactivity arises from the low bond dissociation energy of the C–I bond (~222 kJ/mol) compared to C–Br (~285 kJ/mol) and C–Cl (~327 kJ/mol) [2]. The compound is a colorless to pale yellow liquid at ambient temperature (bp ~180°C, density ~1.44 g/mL) and is commercially available in grades ≥98%, typically stabilized with copper to prevent decomposition . Its primary applications include use as an alkylating agent in organic synthesis, a precursor for Grignard reagent formation, a substrate in palladium-catalyzed cross-coupling reactions, and an intermediate in pharmaceutical and agrochemical synthesis [3].

1-Iodohexane Procurement Rationale: Why 1-Bromohexane or 1-Chlorohexane Cannot Simply Be Substituted


The 1-halohexane series (iodo, bromo, chloro, fluoro) are not interchangeable reagents in synthetic protocols. Substitution of 1-iodohexane with 1-bromohexane or 1-chlorohexane alters both reaction kinetics and achievable yields, with consequences extending from laboratory-scale synthesis to industrial process economics. In SN2 reactions, the relative reactivity follows the established trend I > Br > Cl > F, governed by leaving group ability [1]. In enzymatic dehalogenation systems, this translates to quantifiable differences in specific activity [2]. In microwave-mediated S-alkylation of thiophosphates, 1-iodohexane delivers yields comparable to chlorohexane but with distinct reaction profiles . At the molecular level, scanning tunneling microscopy (STM) imaging of 1-halohexanes on surfaces reveals that each halogen atom produces fundamentally different adsorption and electronic coupling behavior, directly impacting applications in surface chemistry and materials patterning [3]. The choice of halide therefore dictates not only whether a reaction proceeds, but whether it proceeds with synthetically useful efficiency and reproducibility.

1-Iodohexane vs. 1-Bromohexane and 1-Chlorohexane: Quantitative Differentiation Data for Scientific Selection


Enzymatic Dehalogenation: 1-Iodohexane Shows Higher Specific Activity than 1-Bromohexane with Haloalkane Dehalogenase

In an enzymatic dehalogenation assay using purified recombinant haloalkane dehalogenase (EC 3.8.1.5), 1-iodohexane exhibits higher specific activity than 1-bromohexane under identical conditions [1]. The assay measured activity at pH 8.6 and 37°C.

Biocatalysis Enzymology Haloalkane Dehalogenase

Physicochemical Properties: Boiling Point and Density Distinguish 1-Iodohexane from Lighter 1-Halohexane Analogs

1-Iodohexane exhibits the highest boiling point and density among the 1-halohexane series due to the greater mass and polarizability of the iodine atom . These property differences are critical for distillation-based purification and solvent selection.

Separation Science Process Engineering Physical Chemistry

Microwave-Mediated S-Alkylation: 1-Iodohexane Achieves Comparable Yield to 1-Bromohexane with Different Reaction Profile

In microwave-mediated S-alkylation of O,O'-dialkyl thiophosphates, 1-iodohexane and 1-bromohexane produce comparable yields under irradiation, but with distinct reaction profiles related to leaving group reactivity . This suggests that while 1-iodohexane does not uniformly outperform 1-bromohexane in yield terms, its higher intrinsic reactivity may enable milder conditions or shorter reaction times in specific protocols.

Organophosphorus Synthesis Microwave-Assisted Chemistry S-Alkylation

Surface Science: 1-Iodohexane Exhibits Distinct STM Imaging Characteristics Relative to 1-Bromohexane and 1-Chlorohexane

High-resolution scanning tunneling microscopy (STM) of 1-halohexanes physisorbed on graphite reveals that 1-iodohexane, 1-bromohexane, and 1-chlorohexane produce distinctly different molecular-scale topographs under identical imaging conditions [1]. The iodine atom's larger van der Waals radius and electronic polarizability yield unique adsorption geometry and tunneling contrast relative to bromo and chloro analogs.

Surface Chemistry STM Imaging Molecular Electronics

Synthetic Access: 1-Iodohexane Is Prepared from 1-Bromohexane via Halogen Exchange, Establishing Iodide as the More Reactive Terminal Reagent

A standard laboratory preparation of 1-iodohexane involves treating 1-bromohexane with potassium iodide in acetone—the classic Finkelstein halogen exchange [1]. The reaction proceeds because iodide is a superior nucleophile that displaces bromide, and NaI/KI are soluble in acetone whereas NaBr/KBr precipitate, driving the equilibrium. This synthetic relationship directly demonstrates the hierarchy of halide reactivity: iodide is the most reactive leaving group, bromide is intermediate, and chloride requires more forcing conditions. The ability to convert 1-bromohexane to 1-iodohexane, but not the reverse under analogous mild conditions, is a functional proof of the iodide's unique reactivity profile.

Halogen Exchange Synthetic Methodology Finkelstein Reaction

1-Iodohexane (CAS 25495-92-5): Evidence-Based Research and Industrial Application Scenarios


Nucleophilic Substitution Reactions Requiring Maximum SN2 Reactivity

In SN2 reactions with weakly nucleophilic partners or sterically hindered electrophiles, 1-iodohexane offers the highest reaction rate among 1-halohexanes due to the superior leaving group ability of iodide [1]. This is particularly valuable when reaction temperature is constrained or when competing elimination pathways must be minimized. Applications include O-alkylation of phenols, N-alkylation of amines, and S-alkylation of thiols and thiophosphates where 1-bromohexane would require extended reaction times or elevated temperatures that risk decomposition .

Halogen Exchange Synthesis of Higher-Value Iodinated Intermediates

1-Iodohexane serves as the product of Finkelstein-type halogen exchange reactions starting from less expensive 1-bromohexane or 1-chlorohexane [1]. Laboratories and manufacturing facilities may elect to prepare 1-iodohexane in situ rather than procure it directly, leveraging the favorable equilibrium driven by precipitation of KBr or NaCl in acetone . In this context, 1-iodohexane is the target compound rather than the reagent, and procurement decisions involve comparing the cost of purchasing pre-synthesized 1-iodohexane versus the cost of raw materials and processing time for in-house synthesis.

Palladium-Catalyzed Cross-Coupling for Carbon-Carbon Bond Formation

1-Iodohexane undergoes palladium-catalyzed cross-coupling with 9-octyl-9-borabicyclo[3.3.1]nonane to yield tetradecane, demonstrating its utility as an alkyl iodide partner in Suzuki-type couplings [1]. Alkyl iodides are generally more reactive than alkyl bromides in oxidative addition to Pd(0), the rate-determining step in many cross-coupling cycles. This reactivity advantage can enable coupling at lower catalyst loadings or with less active catalyst systems, a key consideration in process chemistry where palladium cost and removal are significant factors. The ability to form C–C bonds using the hexyl fragment expands the accessible chemical space for pharmaceutical intermediates, liquid crystal precursors, and specialty organic materials.

Grignard Reagent Precursor for Hexyl Group Introduction

1-Iodohexane readily forms the corresponding Grignard reagent (hexylmagnesium iodide) upon treatment with magnesium metal in anhydrous ether, as demonstrated in the preparation of substituted alcohols from aldehydes [1]. The high reactivity of the C–I bond facilitates Grignard initiation, particularly important for primary alkyl halides where bromides and chlorides can exhibit induction periods or require activation with iodine or 1,2-dibromoethane. This application is fundamental to the synthesis of hexyl-functionalized building blocks for medicinal chemistry, agrochemicals, and materials science where the hexyl chain modulates lipophilicity, membrane permeability, or inter-molecular packing.

Surface Science and Molecular Electronics Research

The distinct STM contrast of 1-iodohexane relative to other 1-halohexanes makes it a valuable probe molecule for surface science studies [1]. In scanning tunneling microscopy experiments, the iodine atom provides a bright, high-contrast feature due to its high atomic number and electronic polarizability, enabling unambiguous identification of molecular orientation, packing, and adsorption geometry on graphite and other conductive substrates . This application is specific to research in molecular self-assembly, nanoscale patterning, and calibration of scanning probe instrumentation—niche but high-value areas where compound selection is driven by physical detection characteristics rather than bulk chemical reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Iodohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.